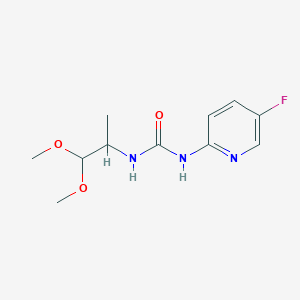
1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea typically involves the reaction of a substituted pyridine derivative with an isocyanate or a carbamate under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for scale-up. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions
1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
Medicinal chemistry applications may include the development of new drugs or therapeutic agents. The compound’s structure suggests it could be explored for its activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
作用機序
The mechanism of action of 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(1,1-Dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea may include other urea derivatives with substituted pyridine or fluoropyridine groups. Examples include:
- 1-(1,1-Dimethoxypropan-2-yl)-3-(pyridin-2-yl)urea
- 1-(1,1-Dimethoxypropan-2-yl)-3-(5-chloropyridin-2-yl)urea
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluoropyridinyl group may impart unique properties, such as increased stability or specific interactions with biological targets.
特性
IUPAC Name |
1-(1,1-dimethoxypropan-2-yl)-3-(5-fluoropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O3/c1-7(10(17-2)18-3)14-11(16)15-9-5-4-8(12)6-13-9/h4-7,10H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLLJPDZZBLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)NC(=O)NC1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
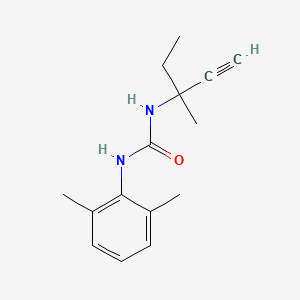
![1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea](/img/structure/B6751193.png)
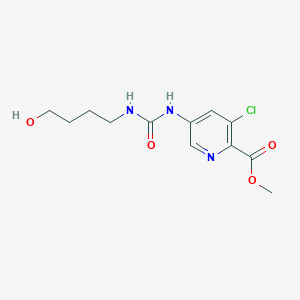
![N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6751198.png)
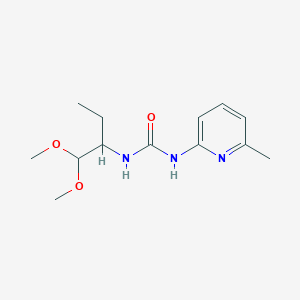
![1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6751217.png)
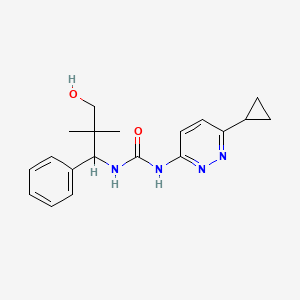
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
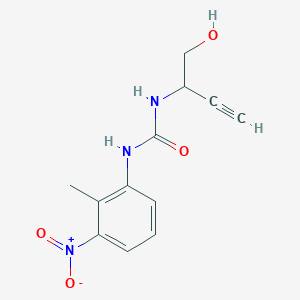
![1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B6751234.png)
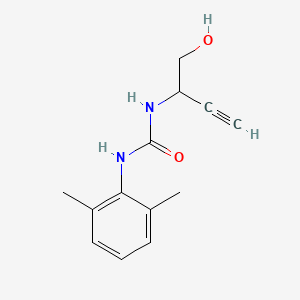
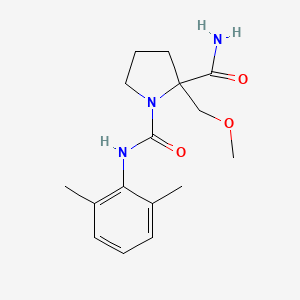
![8-[(dimethylamino)methyl]-N-(6-methylpyridin-2-yl)-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6751263.png)
![ethyl 5-[3-methyl-1-(pyridin-3-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751267.png)
